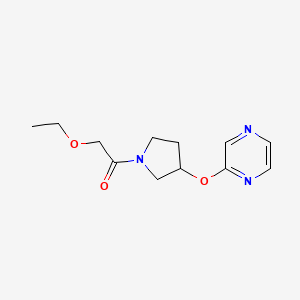

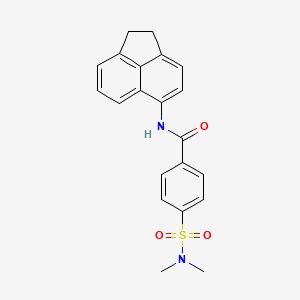

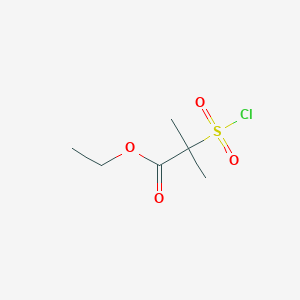

1-(1,1-二氧代四氢噻吩-3-基)-N-(4-甲氧基苯甲基)-5-苯基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves multistep chemical processes, including the formation of the pyrazole core, followed by subsequent functionalization with various substituents. For compounds with similar structural motifs, methods often entail reactions under controlled conditions to ensure the regiospecific addition of each group, preserving the delicate balance of reactivity and stability needed to achieve the final compound (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using techniques like NMR, mass spectrometry, and particularly X-ray crystallography, which can elucidate the relative positions of the various substituents and the overall conformation of the molecule. These analyses reveal intricate details like dihedral angles, confirming twisted conformations between rings, and the presence of specific intermolecular interactions (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactivity in pyrazole derivatives is largely influenced by the electronic nature of the substituents and the pyrazole core. The presence of electron-donating or withdrawing groups can significantly alter the compound's reactivity towards nucleophilic and electrophilic agents. Moreover, hydrogen bonding capabilities, as demonstrated by compounds with similar structures, play a crucial role in dictating solubility and reactivity patterns (Kumara et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and thermal stability are closely tied to molecular structure. X-ray crystallography and thermal analysis can reveal how intermolecular interactions, like hydrogen bonding and π-π stacking, influence these properties. For instance, thermal stability assessments indicate that such compounds are stable up to significant temperatures, showcasing potential for varied applications (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are primarily determined by the functional groups present in the molecule. Detailed spectroscopic analysis, including NMR and IR, alongside computational methods like DFT calculations, can provide insights into the electronic structure, aiding in the prediction of reactivity patterns and stability under different conditions (Kumara et al., 2018).

科学研究应用

合成和表征

吡唑衍生物,包括带有羧酰胺基团的衍生物,已被广泛合成和用于各种应用。例如,Hassan、Hafez和Osman(2014年)合成了5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-羧酰胺,对其进行了体外对Ehrlich腹水癌(EAC)细胞的细胞毒活性筛选,突显了它们在癌症研究中的潜力(Hassan, Hafez, & Osman, 2014)。此外,Kumara及其同事(2018年)专注于合成和表征新型吡唑衍生物,用于潜在的热光学应用(Kumara, Kumar, Kumar, & Lokanath, 2018)。

抗菌和抗真菌活性

对吡唑衍生物的研究还涉及抗菌和抗真菌活性。Raju等人(2010年)合成了新型吡唑-5-胺苯甲酰胺,表现出显著的抗菌和抗真菌活性,表明它们可作为潜在的抗菌剂(Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010)。

除草活性

在农业领域,吡唑羧酰胺衍生物已被用于研究其除草效果。Ohno及其同事(2004年)合成了一系列吡唑-4-羧酰胺衍生物,评估了它们对各种杂草的除草活性,展示了它们作为有效除草剂的潜力(Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004)。

对人类疾病的抑制作用

化合物如SC-560,一种5-(4-氯苯基)-1-(4-甲氧基苯基)-3-(三氟甲基)-1H-吡唑,通过抑制环氧化酶-1选择性酶,突显了吡唑衍生物在治疗炎症性疾病中的治疗潜力(Long, Theiss, Li, & Loftin, 2009)。

属性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-29-19-9-7-16(8-10-19)14-23-22(26)20-13-21(17-5-3-2-4-6-17)25(24-20)18-11-12-30(27,28)15-18/h2-10,13,18H,11-12,14-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUZFLOMYMRPCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-5-phenyl-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)

![4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2496820.png)

![5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B2496823.png)

![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)